molecular formula C22H21N7O3S B11367052 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide

Cat. No.: B11367052
M. Wt: 463.5 g/mol
InChI Key: KGDLSRCMWMUKKE-UHFFFAOYSA-N
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Description

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under acidic or basic conditions.

    Formation of the Triazole Ring: The oxadiazole intermediate is then subjected to a cyclization reaction with a suitable azide to form the triazole ring.

    Acetylation: The triazole intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thioether Formation: The acetylated triazole is then reacted with a thiol to form the thioether linkage.

    Final Coupling: The final step involves coupling the thioether intermediate with N-(1-phenylethyl)acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for acyl substitution include acyl chlorides and anhydrides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable complexes with metals can be utilized in the development of new materials with unique electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can participate in hydrogen bonding and π-π stacking interactions, while the thioether and acetamide groups can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and lead to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[4-(amino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide
  • **2-({5-[4-(methylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide

Uniqueness

The unique combination of functional groups in 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide sets it apart from similar compounds. The presence of both oxadiazole and triazole rings, along with the thioether and acetamide groups, provides a versatile platform for various chemical modifications and biological interactions. This makes the compound a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N7O3S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H21N7O3S/c1-14(16-9-5-3-6-10-16)23-18(31)13-33-22-26-25-21(29(22)17-11-7-4-8-12-17)19-20(24-15(2)30)28-32-27-19/h3-12,14H,13H2,1-2H3,(H,23,31)(H,24,28,30)

InChI Key

KGDLSRCMWMUKKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NON=C4NC(=O)C

Origin of Product

United States

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